molecular formula C28H28Cl2N2O4 B1390416 Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine CAS No. 1217809-60-3

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Cat. No.: B1390416
CAS No.: 1217809-60-3
M. Wt: 527.4 g/mol
InChI Key: AVJVPROWJLZHME-SANMLTNESA-N
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Description

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine, also known as Fmoc-Phe (Cl2)2-OH, is a derivative of phenylalanine . Phenylalanine is an essential amino acid that must be consumed from external sources . This compound is a common building block in solid-phase peptide synthesis (SPPS) because it can be selectively deprotected and coupled to other amino acids .


Synthesis Analysis

Fmoc-Phe (Cl2)2-OH was originally synthesized in 1997 by Barral et al. and has since become a widely used tool in peptide chemistry . It is a F-moc protected amino acid derivative .


Molecular Structure Analysis

The molecular formula of this compound is C28H28Cl2N2O4 . It contains a total of 67 bonds, including 39 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, and 18 aromatic bonds . It also includes 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 tertiary amine .


Chemical Reactions Analysis

As a derivative of phenylalanine, this compound can be selectively deprotected and coupled to other amino acids, making it a valuable tool in peptide synthesis .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 731.9° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The molecular weight of the compound is 527.44 g/mol .

Mechanism of Action

Target of Action

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is a derivative of phenylalanine , which is an essential amino acid that must be consumed from external sources. It is a common building block in solid-phase peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that it is being incorporated into during synthesis .

Mode of Action

This compound interacts with its targets by being selectively deprotected and coupled to other amino acids during the process of solid-phase peptide synthesis . This allows for the creation of complex peptide chains, with this compound contributing its unique properties to the overall structure of the peptide.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By being incorporated into peptide chains, this compound can influence the structure and function of the resulting peptides. The downstream effects of this can vary widely depending on the specific peptides being synthesized and their roles within the body or in research applications.

Pharmacokinetics

The pharmacokinetics of this compound are largely dependent on the context in which it is used. As a building block in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the properties of the final peptide product . The impact on bioavailability would also be dependent on the final peptide product.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific peptides it is incorporated into . As a building block in peptide synthesis, it contributes its unique properties to the overall structure and function of the resulting peptides.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store this compound at room temperature . Furthermore, the conditions under which peptide synthesis occurs can also impact the action of this compound .

Properties

IUPAC Name

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVPROWJLZHME-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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